
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a hydroxyl group and a pyridin-4-ylmethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and pyridin-4-ylmethylamine.
Reductive Amination: Cyclohexanone undergoes reductive amination with pyridin-4-ylmethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a metal catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated chiral resolution systems.
化学反応の分析
Types of Reactions
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclohexane derivative.
Substitution: The amino group can participate in substitution reactions, such as alkylation or acylation, to form new derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a metal catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a cyclohexane derivative.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-4-ylmethylamino group may facilitate binding to these targets, while the cyclohexanol moiety may influence the compound’s overall conformation and activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
(1R,2R)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
(1S,2S)-2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol: A similar compound with a pyridin-3-ylmethylamino group instead of pyridin-4-ylmethylamino.
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclopentanol: A similar compound with a cyclopentanol ring instead of a cyclohexanol ring.
Uniqueness
(1S,2S)-2-((Pyridin-4-ylmethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridin-4-ylmethylamino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC名 |
(1S,2S)-2-(pyridin-4-ylmethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H18N2O/c15-12-4-2-1-3-11(12)14-9-10-5-7-13-8-6-10/h5-8,11-12,14-15H,1-4,9H2/t11-,12-/m0/s1 |
InChIキー |
QZSFEUHMFOXVLZ-RYUDHWBXSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=NC=C2)O |
正規SMILES |
C1CCC(C(C1)NCC2=CC=NC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


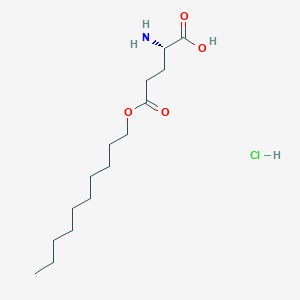

![8-Azaspiro[4.5]dec-2-en-1-one](/img/structure/B13354394.png)
![4-({[2-(2-Chloro-4-nitrophenoxy)ethyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13354400.png)

![(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 6-methoxy-1H-benzo[d]imidazole-2-sulfinate](/img/structure/B13354414.png)
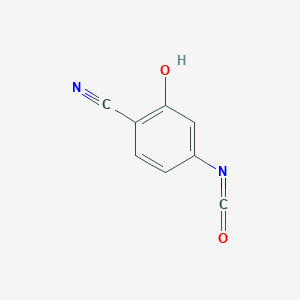
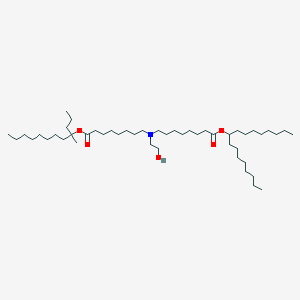

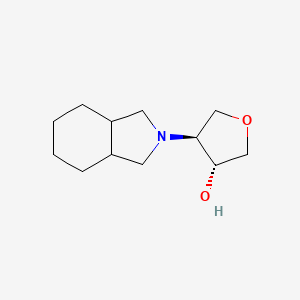
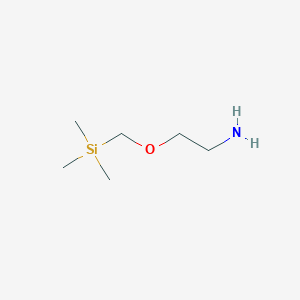
![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
